molecular formula C6H3ClIN3 B1148652 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-98-5

7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1148652
CAS No.: 1357946-98-5
M. Wt: 279.465
InChI Key: XLQSGTVPYYFSFC-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1357946-98-5) is a halogenated heterocyclic compound with the molecular formula C₆H₃ClIN₃ and a molar mass of 279.47 g/mol . Its structure features a pyrazolo[4,3-c]pyridine core substituted with chlorine at position 7 and iodine at position 2. The compound’s predicted physical properties include a density of 2.284 g/cm³, boiling point of 390.8°C, and pKa of 6.91 (though these values are for its [4,3-b] isomer, highlighting the need for isomer-specific characterization) .

Properties

IUPAC Name

7-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQSGTVPYYFSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268024
Record name 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID501268024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-98-5
Record name 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the halogenation of pyrazolo[4,3-c]pyridine derivatives. One common method includes the iodination of 7-chloro-1H-pyrazolo[4,3-c]pyridine using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the chlorination of 3-iodo-1H-pyrazolo[4,3-c]pyridine using chlorine gas or a chlorinating reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrazolo[4,3-c]pyridines with various functional groups.
  • Coupled products with extended aromatic systems.

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Substituent Variations

4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1186647-69-7)
  • Structural Difference : Chlorine at position 4 instead of 5.
  • Both isomers share the molecular formula C₆H₃ClIN₃ but differ in biological target interactions .
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1260672-72-7)
  • Structural Difference : Chlorine at position 6.
  • Impact : Changes hydrogen bonding and π-stacking capabilities, which could influence binding to enzymes like PARP-1 or caspases .
7-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine (CID: 84071373)
  • Structural Difference : Methyl group at position 3 instead of iodine; pyridine ring fused at [4,3-b] instead of [4,3-c].
  • Impact : Reduced molecular weight (181.60 g/mol) and altered lipophilicity. The methyl group may decrease halogen-bonding interactions critical for biological activity .
Antiproliferative Activity
  • 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine : Exhibits fluorescence properties for pH sensing but lower antiproliferative activity (GI₅₀ >10 µM) compared to hydroxyl-substituted analogs .
  • 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Most potent in the series (GI₅₀: 1.2–2.5 µM), inducing PARP-1 cleavage and caspase-9 activation .
  • 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine : While direct activity data are unavailable, its iodo substituent may enhance cellular uptake via increased lipophilicity, a trait observed in iodinated kinase inhibitors .
Weak-Acting Analogs
  • Pyrano[4,3-c]pyrazoles and pyrazolo[4,3-c]pyridines with alkyl/aryl groups: Show weak anticancer (NCI protocol) and antimicrobial activity, underscoring the importance of halogenation for potency .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C)
This compound 1357946-98-5 C₆H₃ClIN₃ 279.47 Cl (C7), I (C3) Not reported
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine 1186647-69-7 C₆H₃ClIN₃ 279.47 Cl (C4), I (C3) Not reported
7-Iodo-4-methyl-2,6-diphenyl-2H-pyrazolo[...] Not available C₁₉H₁₅IN₃ 412.03 I (C7), CH₃ (C4), Ph (C2,6) 186–189
7-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine CID 84071373 C₇H₆ClN₃ 181.60 Cl (C7), CH₃ (C3) Not reported

Key Research Findings

  • Halogenation Matters: Iodo and chloro substituents enhance reactivity in cross-coupling reactions and may improve pharmacokinetic properties compared to non-halogenated analogs .
  • Positional Isomerism : Chlorine at position 7 (vs. 4 or 6) likely optimizes steric and electronic interactions with biological targets, though empirical validation is needed .
  • Synergistic Effects: Hybridization with phenol or methoxyphenyl groups (e.g., 4-(2,6-diphenyl...phenol) boosts antiproliferative activity, suggesting avenues for derivatizing the target compound .

Biological Activity

7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Molecular Formula: C6_6H3_3ClIN3_3
Molecular Weight: 279.47 g/mol
CAS Number: 1357946-98-5

This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique reactivity and biological properties. The compound's structure allows for various chemical reactions, including substitution and coupling reactions, enhancing its utility in drug design and synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, primarily through its interaction with tropomyosin receptor kinases (TRKs), which are critical in cancer cell proliferation and differentiation.

Compound Cell Line IC50 (nM) Selectivity
C03Km-12304MCF-7, HUVEC
C03TRKA56-

The compound demonstrated significant selectivity against specific cancer cell lines, indicating its potential as a targeted therapeutic agent. The mechanism involves the inhibition of TRKA activity, which is crucial for tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and exhibited effective inhibition of growth, suggesting its potential use as an antimicrobial agent in clinical settings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of halogen substituents enhances its binding affinity to these targets, promoting inhibitory effects on cell proliferation.

Case Studies

  • Study on TRK Inhibition:
    A study conducted by Cheng et al. synthesized several pyrazolo derivatives and evaluated their inhibitory activities against TRKA. Compound C03 exhibited an IC50 value of 56 nM against TRKA and demonstrated significant selectivity for cancer cells over normal cells .
  • Antimicrobial Evaluation:
    Another research effort focused on testing the antimicrobial efficacy of various pyrazolo compounds, including this compound. Results indicated that this compound effectively inhibited the growth of several pathogenic bacteria .

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